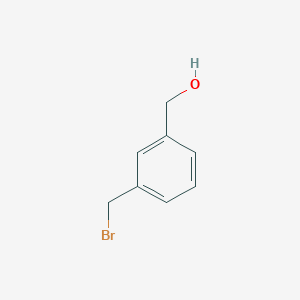

(3-(Bromomethyl)phenyl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[3-(bromomethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c9-5-7-2-1-3-8(4-7)6-10/h1-4,10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQZKOBFRLUVZLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)CBr)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80597564 | |

| Record name | [3-(Bromomethyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82072-22-8 | |

| Record name | [3-(Bromomethyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (3-(Bromomethyl)phenyl)methanol (CAS: 82072-22-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-(Bromomethyl)phenyl)methanol, with CAS number 82072-22-8, is a versatile bifunctional reagent widely utilized in organic synthesis, particularly within the realms of medicinal chemistry and drug discovery. Its structure, featuring both a reactive benzylic bromide and a primary alcohol, allows for sequential or orthogonal functionalization, making it a valuable building block for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and explores its application in the development of targeted therapeutics, including kinase and PARP inhibitors. The information is presented to support researchers and professionals in leveraging this compound for the advancement of novel chemical entities.

Chemical and Physical Properties

This compound, also known as 3-(hydroxymethyl)benzyl bromide, is a substituted toluene derivative. Its key physicochemical properties are summarized in the table below. These predicted values provide essential information for handling, reaction setup, and purification.

| Property | Value | Source |

| CAS Number | 82072-22-8 | N/A |

| Molecular Formula | C₈H₉BrO | [1] |

| Molecular Weight | 201.06 g/mol | [1] |

| IUPAC Name | [3-(bromomethyl)phenyl]methanol | [1] |

| Synonyms | 3-(Bromomethyl)benzyl alcohol, 3-Hydroxymethylbenzyl bromide | [1] |

| Appearance | Light yellow to yellow powder | N/A |

| Boiling Point (Predicted) | 286.0 ± 20.0 °C | N/A |

| Density (Predicted) | 1.514 ± 0.06 g/cm³ | N/A |

| pKa (Predicted) | 14.23 ± 0.10 | N/A |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | N/A |

Spectroscopic Data (Predicted)

-

¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show distinct signals for the aromatic protons (δ 7.2-7.4 ppm, multiplet), the benzylic protons of the bromomethyl group (δ ~4.5 ppm, singlet), the benzylic protons of the hydroxymethyl group (δ ~4.7 ppm, singlet), and the hydroxyl proton (a broad singlet which can vary in chemical shift).

-

¹³C NMR (CDCl₃, 101 MHz): The carbon NMR spectrum would likely display signals for the aromatic carbons (δ 125-140 ppm), the bromomethyl carbon (δ ~33 ppm), and the hydroxymethyl carbon (δ ~64 ppm).

-

IR Spectroscopy (ATR): The infrared spectrum would be characterized by a broad absorption band for the O-H stretch of the alcohol (around 3300 cm⁻¹), C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹) and the CH₂ groups (around 2850-2950 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and a C-Br stretching vibration (typically in the fingerprint region, 500-600 cm⁻¹).

-

Mass Spectrometry (EI): The mass spectrum would show the molecular ion peak (M⁺) and characteristic isotopic pattern for bromine (M⁺ and M+2⁺ peaks of similar intensity). Fragmentation would likely involve the loss of the bromine atom and the hydroxymethyl group.

Synthesis

This compound can be synthesized via the reduction of a suitable ester precursor, such as methyl 3-(bromomethyl)benzoate.

Experimental Protocol: Synthesis of this compound

This protocol is based on a literature procedure for the reduction of methyl 3-(bromomethyl)benzoate using diisobutylaluminium hydride (DIBAL-H).[2]

Materials:

-

Methyl 3-(bromomethyl)benzoate

-

Toluene (anhydrous)

-

Diisobutylaluminium hydride (DIBAL-H) solution (e.g., 1.0 M in toluene)

-

1N Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Water (deionized)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of methyl 3-(bromomethyl)benzoate (5 g, 21.8 mmol) in anhydrous toluene (50 mL) in a round-bottom flask, slowly add DIBAL-H (43.6 mL of a 1.0 M solution, 43.6 mmol) under an inert atmosphere (e.g., nitrogen or argon). The addition should be performed under ice bath conditions to maintain the reaction temperature at 0°C.

-

Maintain the reaction at 0°C with continuous stirring for 2 hours.

-

Upon completion of the reaction (which can be monitored by thin-layer chromatography), quench the reaction by the slow addition of 1N HCl solution.

-

Transfer the mixture to a separatory funnel and perform an extraction with ethyl acetate and water.

-

Collect the organic layer and dry it over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to yield this compound as a colorless oil (expected yield: ~4.0 g, 19.9 mmol, 91%).[2]

Safety Precautions:

-

DIBAL-H is a pyrophoric reagent and should be handled with extreme care under an inert atmosphere.

-

The reaction should be performed in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times.

Applications in Drug Discovery and Medicinal Chemistry

The dual reactivity of this compound makes it a valuable synthon for introducing a substituted benzyl moiety into target molecules. The bromomethyl group is a potent electrophile for alkylation of various nucleophiles (e.g., amines, phenols, thiols), while the alcohol functionality can be used for esterification, etherification, or oxidation to an aldehyde or carboxylic acid.

Role as a Linker in Bioactive Molecules

This compound is particularly useful as a linker to connect different pharmacophoric elements. The meta-substitution pattern provides a specific spatial orientation of the connected fragments, which can be crucial for binding to biological targets such as enzymes or receptors.

References

An In-depth Technical Guide to (3-(Bromomethyl)phenyl)methanol: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-(Bromomethyl)phenyl)methanol is a key bifunctional organic compound widely utilized as a versatile intermediate in the synthesis of complex molecules, particularly within the pharmaceutical industry. Its unique structure, featuring both a reactive bromomethyl group and a primary alcohol, allows for sequential and site-selective modifications, making it a valuable building block in the design and development of novel therapeutic agents. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and notable applications of this compound in drug discovery, supported by detailed experimental protocols and schematic diagrams to facilitate its practical application in a research and development setting.

Physicochemical Properties

This compound, also known as 3-(hydroxymethyl)benzyl bromide, possesses a molecular formula of C8H9BrO and a molecular weight of 201.06 g/mol .[1][2] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C8H9BrO | [1][2] |

| Molecular Weight | 201.06 g/mol | [1][2] |

| CAS Number | 82072-22-8 | [1] |

| Appearance | Light yellow to yellow powder | [3] |

| Boiling Point | 286.0 ± 20.0 °C (Predicted) | [3] |

| Density | 1.514 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 14.23 ± 0.10 (Predicted) | [3] |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [3] |

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reduction of methyl 3-(bromomethyl)benzoate. The following protocol is adapted from established literature procedures.[3]

Experimental Protocol: Reduction of Methyl 3-(bromomethyl)benzoate

Materials:

-

Methyl 3-(bromomethyl)benzoate

-

Toluene

-

Diisobutylaluminium hydride (DIBAL-H) solution

-

1N Hydrochloric acid (HCl) solution

-

Ethyl acetate (EtOAc)

-

Water

-

Anhydrous sodium sulfate (Na2SO4)

-

Ice bath

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

In a suitably sized round-bottom flask, dissolve methyl 3-(bromomethyl)benzoate (e.g., 5 g, 21.8 mmol) in toluene (e.g., 50 mL).

-

Cool the stirred solution to 0 °C using an ice bath.

-

Slowly add DIBAL-H solution (e.g., 43.6 mL of a 1M solution, 43.6 mmol) to the reaction mixture, ensuring the temperature is maintained at 0 °C.

-

Continue stirring the reaction mixture at 0 °C for 2 hours.

-

Upon completion of the reaction (which can be monitored by thin-layer chromatography), quench the reaction by the slow addition of 1N HCl solution.

-

Transfer the mixture to a separatory funnel and perform an extraction with ethyl acetate and water.

-

Collect the organic layer, dry it over anhydrous sodium sulfate, and filter.

-

Concentrate the organic layer under reduced pressure to yield this compound as a colorless oil. A typical yield for this reaction is approximately 91%.[3]

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Applications in Drug Discovery and Development

This compound serves as a critical building block for the synthesis of a variety of biologically active molecules. Its bifunctionality allows for its incorporation into larger molecular scaffolds, acting as a versatile linker or a precursor to more complex functionalities. While direct biological activity of the compound itself is not widely reported, its utility lies in its role as a reactive intermediate.

Role as a Pharmaceutical Intermediate

The primary application of this compound is as an intermediate in the synthesis of pharmaceutical compounds.[3] The bromomethyl group is a good leaving group, making it susceptible to nucleophilic substitution, while the hydroxyl group can be protected and deprotected or converted to other functional groups. This allows for a wide range of chemical transformations to build complex molecular architectures.

Synthesis of Bioactive Molecules (Illustrative Pathway)

While specific, named drugs directly synthesized from this compound are not prominently featured in readily available literature, its structural motif is found in various compounds investigated for therapeutic purposes. For instance, brominated benzyl derivatives are precursors to inhibitors of enzymes such as carbonic anhydrase and acetylcholinesterase. The following diagram illustrates a generalized synthetic pathway where this compound can be utilized to introduce a key structural element.

Caption: Generalized synthetic pathway utilizing this compound.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its well-defined physicochemical properties and established synthetic routes make it a readily accessible building block for medicinal chemists. The bifunctional nature of the molecule provides a platform for the strategic and controlled introduction of diverse chemical functionalities, enabling the construction of complex and novel molecular entities with potential therapeutic applications. Further exploration of its utility in the synthesis of targeted inhibitors and other advanced therapeutic modalities is a promising area for future research.

References

(3-(Bromomethyl)phenyl)methanol chemical properties

An In-depth Technical Guide to (3-(Bromomethyl)phenyl)methanol

Introduction

This compound, also known as 3-bromomethylbenzyl alcohol, is a bifunctional organic compound of significant interest in medicinal chemistry and synthetic organic chemistry.[1][2] Its structure incorporates two key reactive sites: a primary alcohol and a benzylic bromide. This unique arrangement makes it a versatile building block for the synthesis of more complex molecules, particularly as a pharmaceutical intermediate.[3] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and safety protocols, tailored for researchers and professionals in drug development.

Chemical and Physical Properties

This compound is typically a light yellow to yellow powder.[4][5] Its core chemical and physical properties are summarized below, providing a foundational understanding of its characteristics. The data presented is a combination of experimental and predicted values.

| Property | Value | Source |

| Molecular Formula | C₈H₉BrO | [2][4] |

| Molecular Weight | 201.06 g/mol | [2][4] |

| IUPAC Name | [3-(bromomethyl)phenyl]methanol | [2] |

| CAS Number | 82072-22-8 | [1][2][4] |

| Appearance | Light yellow to yellow Powder | [4][5] |

| Boiling Point | 286.0 ± 20.0 °C (Predicted) | [4][5] |

| Density | 1.514 ± 0.06 g/cm³ (Predicted) | [4][5] |

| pKa | 14.23 ± 0.10 (Predicted) | [4][5] |

| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [4][5] |

Synthesis

The primary synthetic route to this compound involves the reduction of a methyl benzoate precursor.

Experimental Protocol: Reduction of Methyl 3-(bromomethyl)benzoate

This procedure details the synthesis of this compound via the reduction of methyl 3-(bromomethyl)benzoate using Diisobutylaluminium hydride (DIBAL-H).[1][3]

Materials:

-

Methyl 3-(bromomethyl)benzoate (5 g, 21.8 mmol)

-

Toluene (50 mL)

-

DIBAL-H (43.6 mL, 43.6 mmol)

-

1N HCl solution

-

Ethyl acetate (EtOAc)

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A solution of methyl 3-bromomethylbenzoate (5 g, 21.8 mmol) in toluene (50 mL) is prepared in a flask and stirred under an ice bath.[1][3]

-

DIBAL-H (43.6 mL, 43.6 mmol) is added slowly to the stirred solution, maintaining the reaction temperature at 0°C.[1][3]

-

The reaction is stirred continuously at 0°C for 2 hours.[1][3]

-

Upon completion, the reaction is carefully quenched with 1N HCl solution.[1][3]

-

The mixture is transferred to a separatory funnel and extracted with ethyl acetate and water.[1][3]

-

The organic layer is collected, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[1][3]

-

The resulting product is 3-bromomethylbenzyl alcohol (4.0 g, 19.9 mmol, 91% yield) as a colorless oil.[1][3]

References

- 1. This compound | 82072-22-8 [chemicalbook.com]

- 2. This compound | C8H9BrO | CID 19032333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 82072-22-8 [m.chemicalbook.com]

- 4. 82072-22-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound | 82072-22-8 [m.chemicalbook.com]

An In-depth Technical Guide to the Structure Elucidation of (3-(Bromomethyl)phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of (3-(Bromomethyl)phenyl)methanol. The document details its fundamental properties, synthesis, and the application of modern spectroscopic techniques for structural confirmation. While experimental spectral data for this specific compound is not publicly available, this guide utilizes predicted data and examples from structurally similar compounds to illustrate the elucidation process.

Compound Identification and Properties

This compound is a substituted aromatic alcohol. Its structure is characterized by a benzene ring with a bromomethyl and a hydroxymethyl group at positions 1 and 3, respectively.

| Property | Value | Source |

| IUPAC Name | [3-(bromomethyl)phenyl]methanol | [1] |

| CAS Number | 82072-22-8 | [1] |

| Molecular Formula | C₈H₉BrO | [1] |

| Molecular Weight | 201.06 g/mol | [1] |

| Predicted Boiling Point | 286.0 ± 20.0 °C | |

| Predicted Density | 1.514 ± 0.06 g/cm³ | |

| Appearance | Colorless oil or Light yellow to yellow powder |

Synthesis Protocol

A common synthetic route to this compound involves the reduction of a corresponding ester.

Reaction: Reduction of Methyl 3-(bromomethyl)benzoate

Procedure: To a stirred solution of methyl 3-(bromomethyl)benzoate (5 g, 21.8 mmol) in toluene (50 mL), diisobutylaluminium hydride (DIBAL-H) (43.6 mL, 43.6 mmol) is slowly added under an ice bath at 0 °C. The reaction is maintained at this temperature with continuous stirring for 2 hours. Upon completion, the reaction is quenched with a 1N HCl solution. The product is then extracted with ethyl acetate and water. The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄) and concentrated under reduced pressure to yield this compound as a colorless oil (4.0 g, 19.9 mmol, 91% yield)[2].

Spectroscopic Analysis for Structure Elucidation

The structure of a novel or synthesized organic compound is typically confirmed through a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Experimental Protocol (General):

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquisition: Record ¹H NMR and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Predicted ¹H NMR Data (CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.3 | m | 4H | Aromatic protons (Ar-H) |

| ~4.6 | s | 2H | Ar-CH₂-OH |

| ~4.5 | s | 2H | Ar-CH₂-Br |

| ~1.8 | s (broad) | 1H | -OH |

Predicted ¹³C NMR Data (CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~141 | Ar-C (quaternary, attached to CH₂OH) |

| ~138 | Ar-C (quaternary, attached to CH₂Br) |

| ~129 | Ar-CH |

| ~128 | Ar-CH |

| ~127 | Ar-CH |

| ~126 | Ar-CH |

| ~64 | Ar-CH₂-OH |

| ~33 | Ar-CH₂-Br |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol (General):

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid, a KBr pellet can be made.

-

Acquisition: Obtain the spectrum using an FTIR spectrometer. A background spectrum of the salt plates or KBr is recorded first.

-

Data Analysis: Identify the characteristic absorption bands corresponding to different functional groups.

Expected Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3600-3200 (broad) | O-H stretch | Alcohol (-OH) |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 3000-2850 | C-H stretch | Aliphatic C-H (in CH₂) |

| 1600, 1475 | C=C stretch | Aromatic ring |

| 1250-1000 | C-O stretch | Alcohol (C-O) |

| 700-500 | C-Br stretch | Alkyl bromide (C-Br) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and molecular formula of a compound.

Experimental Protocol (General):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, where it is vaporized and ionized (e.g., by electron impact, EI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Expected Mass Spectrum Data:

| m/z | Interpretation |

| 200/202 | Molecular ion peaks (M⁺, M+2⁺) due to the presence of Bromine isotopes (⁷⁹Br and ⁸¹Br in ~1:1 ratio) |

| 121 | [M - Br]⁺ fragment |

| 107 | [M - CH₂Br]⁺ fragment |

| 91 | [C₇H₇]⁺ fragment (tropylium ion) |

Potential Biological Significance and Signaling Pathways

Benzylic halides are known to be reactive electrophiles and can alkylate nucleophilic sites in biological macromolecules, such as DNA and proteins. This reactivity is the basis for their potential mutagenic and carcinogenic effects. Substituted benzyl alcohols can also interact with various enzymes and signaling pathways. For instance, they can be substrates for alcohol dehydrogenases and may influence pathways involved in cellular metabolism and signaling.

Given its structure, this compound could potentially interact with signaling pathways involved in cellular stress responses due to its electrophilic bromomethyl group, or pathways regulated by alcohol metabolism. Further biological studies would be required to elucidate its specific molecular targets and mechanisms of action.

References

A Comprehensive Technical Guide to 3-(Bromomethyl)benzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-(Bromomethyl)benzyl alcohol, a versatile reagent in organic synthesis and a key building block in the development of novel therapeutic agents. This document outlines its chemical synonyms, properties, synthesis, and applications, with a focus on experimental protocols and data presentation for the scientific community.

Nomenclature and Synonyms

The compound with the chemical structure of a benzene ring substituted with a bromomethyl group and a hydroxymethyl group at the meta (1,3) positions is most commonly known as 3-(Bromomethyl)benzyl alcohol . Understanding its various synonyms is crucial for comprehensive literature searches and chemical sourcing.

| Synonym | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-(Bromomethyl)benzyl alcohol | 82072-22-8 | C8H9BrO | 201.06 |

| m-(Hydroxymethyl)benzyl bromide | Not specified | C8H9BrO | 201.06 |

| 3-Hydroxymethyl-1-bromomethylbenzene | Not specified | C8H9BrO | 201.06 |

Physicochemical Properties

A summary of the key physicochemical properties of 3-(Bromomethyl)benzyl alcohol is presented below. These properties are essential for its handling, storage, and application in experimental settings.

| Property | Value |

| Appearance | White to off-white solid |

| Melting Point | 66-68 °C |

| Boiling Point | Decomposes upon heating |

| Solubility | Soluble in most organic solvents (e.g., Dichloromethane, Ethyl acetate, Methanol). Insoluble in water. |

| Storage Temperature | 2-8°C |

Experimental Protocols

The following sections detail key experimental procedures involving 3-(Bromomethyl)benzyl alcohol.

1. Synthesis of 3-(Bromomethyl)benzyl alcohol

A common laboratory-scale synthesis of 3-(Bromomethyl)benzyl alcohol involves the selective bromination of 3-methylbenzyl alcohol.

Workflow for the Synthesis of 3-(Bromomethyl)benzyl alcohol

Caption: Synthetic workflow for 3-(Bromomethyl)benzyl alcohol.

Detailed Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methylbenzyl alcohol (1 equivalent) in a suitable inert solvent such as carbon tetrachloride (CCl4).

-

Addition of Reagents: Add N-Bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN).

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield pure 3-(Bromomethyl)benzyl alcohol.

2. Application in the Synthesis of a Biologically Active Molecule

3-(Bromomethyl)benzyl alcohol is a key intermediate in the synthesis of various pharmaceutical compounds. The following is a representative example of its use in the synthesis of a potential therapeutic agent via etherification.

Workflow for Etherification using 3-(Bromomethyl)benzyl alcohol

Caption: General workflow for ether synthesis.

Detailed Methodology:

-

Reaction Setup: To a solution of a phenolic substrate (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate (K2CO3, 2 equivalents).

-

Addition of Reactant: Stir the mixture at room temperature for 30 minutes, then add a solution of 3-(Bromomethyl)benzyl alcohol (1.1 equivalents) in DMF dropwise.

-

Reaction Conditions: Continue stirring the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 12-24 hours.

-

Workup: Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by either recrystallization or column chromatography to obtain the desired ether.

Logical Relationship in Drug Design

3-(Bromomethyl)benzyl alcohol serves as a bifunctional linker in drug development. Its two reactive sites, the benzylic bromide and the primary alcohol, can be selectively functionalized to connect different pharmacophores or to attach a molecule to a larger scaffold.

Diagram of Bifunctional Linker Application

Caption: Role as a bifunctional linker.

This technical guide provides a foundational understanding of 3-(Bromomethyl)benzyl alcohol for researchers and professionals in the field of drug development. The provided data and protocols are intended to facilitate its effective use in the laboratory.

An In-depth Technical Guide to the Physical Properties of 3-(Bromomethyl)benzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3-(Bromomethyl)benzyl alcohol (CAS No. 82072-22-8), a versatile intermediate in organic synthesis. The information presented is intended to support research, development, and drug discovery activities by providing essential data and standardized experimental methodologies.

Core Physical Properties

The physical characteristics of a compound are fundamental to its application in synthesis and formulation. The following table summarizes the key physical properties of 3-(Bromomethyl)benzyl alcohol.

| Physical Property | Value | Reference |

| Molecular Formula | C₈H₉BrO | [1] |

| Molecular Weight | 201.06 g/mol | [1][2] |

| Appearance | Light yellow to yellow powder; Solid or Semi-solid or liquid | [1][2][3] |

| Boiling Point | 286.0 ± 20.0 °C (Predicted) | [1][3][4] |

| Density | 1.514 ± 0.06 g/cm³ (Predicted) | [1][3][4] |

| pKa | 14.23 ± 0.10 (Predicted) | [1][3] |

| Storage Temperature | 2-8°C, under inert gas (nitrogen or Argon) | [1][2][3] |

Experimental Protocols

Accurate determination of physical properties is crucial for compound characterization and quality control. The following sections detail generalized experimental protocols for key physical property measurements applicable to solid organic compounds like 3-(Bromomethyl)benzyl alcohol.

Melting Point Determination

The melting point is a critical indicator of purity for a crystalline solid.[5] A sharp melting range typically signifies a high degree of purity, whereas a broad and depressed melting range suggests the presence of impurities.[6]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)[5]

-

Capillary tubes (sealed at one end)

-

Mortar and pestle[5]

-

Spatula[7]

-

Thermometer[7]

Procedure:

-

Sample Preparation: A small amount of the solid organic compound is finely ground into a powder using a mortar and pestle.[5]

-

Capillary Tube Loading: The open end of a capillary tube is dipped into the powdered sample. The tube is then gently tapped on a hard surface to pack the sample into the sealed end.[8] The sample height should be approximately 2-3 mm.

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus alongside a calibrated thermometer.

-

Approximate Melting Point Determination: A rapid heating rate (approximately 10 °C/minute) is initially used to determine an approximate melting range.[5][8]

-

Accurate Melting Point Determination: The apparatus is allowed to cool. A fresh sample is then heated slowly, at a rate of 1-2 °C/minute, starting from a temperature about 20 °C below the approximate melting point.[5][8]

-

Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.[5]

Boiling Point Determination (for liquids or as an indicator of decomposition temperature)

While 3-(Bromomethyl)benzyl alcohol is a solid at room temperature, its boiling point provides information about its volatility and thermal stability. For high-boiling point compounds, determination under reduced pressure may be necessary to prevent decomposition.[9]

Apparatus:

-

Small test tube or fusion tube[10]

-

Capillary tube (sealed at one end)[10]

-

Thermometer[11]

-

Heating bath (e.g., oil bath or Thiele tube)[10]

-

Clamps and stand[11]

Procedure (Microscale Method):

-

Sample Preparation: A few milliliters of the liquid (if the compound is melted or in liquid form) are placed into a small test tube.[11]

-

Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid and the sealed end protruding above the surface.[10]

-

Apparatus Assembly: The test tube is attached to a thermometer, and both are immersed in a heating bath.[10]

-

Heating: The bath is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.[10]

-

Boiling Point Observation: The heating is discontinued when a steady stream of bubbles is observed. The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is recorded as the boiling point.[10]

Density Determination

The density of a solid can be determined by measuring its mass and the volume it displaces in a liquid in which it is insoluble.[12][13]

Apparatus:

-

Analytical balance[14]

-

Graduated cylinder[13]

-

Beaker[15]

-

A liquid in which the solid is insoluble (e.g., water, if appropriate)

Procedure (Displacement Method):

-

Mass Measurement: The mass of a sample of the solid is accurately measured using an analytical balance.[12]

-

Initial Volume Measurement: A graduated cylinder is partially filled with a suitable liquid, and the initial volume (V₁) is recorded.[13]

-

Volume Displacement: The weighed solid is carefully placed into the graduated cylinder, ensuring it is fully submerged and no liquid is splashed out. The new volume (V₂) is recorded.[13]

-

Density Calculation: The volume of the solid is the difference between the final and initial volumes (V = V₂ - V₁). The density (ρ) is then calculated using the formula: ρ = mass / V.[12]

Structure-Property Relationships

The physical properties of an organic molecule are intrinsically linked to its chemical structure. Understanding these relationships is fundamental to predicting the behavior of a compound.

Caption: Molecular structure's influence on physical properties.

References

- 1. 82072-22-8 CAS MSDS ((3-(BROMOMETHYL)PHENYL)METHANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 3-(Bromomethyl)benzyl alcohol | 82072-22-8 [sigmaaldrich.com]

- 3. 3-(Bromomethyl)benzylalcohol , 95% , 82072-22-8 - CookeChem [cookechem.com]

- 4. This compound CAS#: 82072-22-8 [m.chemicalbook.com]

- 5. almaaqal.edu.iq [almaaqal.edu.iq]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. pennwest.edu [pennwest.edu]

- 8. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 9. researchgate.net [researchgate.net]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. cdn.juniata.edu [cdn.juniata.edu]

- 12. wjec.co.uk [wjec.co.uk]

- 13. kbcc.cuny.edu [kbcc.cuny.edu]

- 14. legacy.babcock.edu.ng [legacy.babcock.edu.ng]

- 15. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to (3-(Bromomethyl)phenyl)methanol for Researchers and Drug Development Professionals

IUPAC Name: [3-(bromomethyl)phenyl]methanol[1]

This technical guide provides a comprehensive overview of (3-(Bromomethyl)phenyl)methanol, a bifunctional organic compound of interest in synthetic chemistry and drug discovery. The presence of both a reactive bromomethyl group and a primary alcohol on a benzene ring makes it a versatile building block for the synthesis of more complex molecules.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 82072-22-8 | [1][2][3] |

| Molecular Formula | C₈H₉BrO | [1] |

| Molecular Weight | 201.06 g/mol | [1] |

| Appearance | Light yellow to yellow Powder | [4] |

| Boiling Point | 286.0 ± 20.0 °C (Predicted) | [4] |

| Density | 1.514 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 14.23 ± 0.10 (Predicted) | [4] |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [4] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the reduction of the corresponding ester, methyl 3-bromomethylbenzoate.

Experimental Protocol: Synthesis of this compound[2]

This protocol details the reduction of methyl 3-bromomethylbenzoate to yield 3-bromomethylbenzyl alcohol.

Materials:

-

Methyl 3-bromomethylbenzoate (5 g, 21.8 mmol)

-

Toluene (50 mL)

-

Diisobutylaluminium hydride (DIBAL-H) (43.6 mL, 43.6 mmol)

-

1N HCl solution

-

Ethyl acetate (EtOAc)

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A solution of methyl 3-bromomethylbenzoate (5 g, 21.8 mmol) in toluene (50 mL) is stirred under ice bath conditions.

-

DIBAL-H (43.6 mL, 43.6 mmol) is slowly added to the solution.

-

The reaction temperature is maintained at 0°C with continuous stirring for 2 hours.

-

Upon completion, the reaction is quenched with 1N HCl solution.

-

The mixture is then subjected to extraction with ethyl acetate (EtOAc) and water.

-

The organic layer is collected, dried with anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.

-

This procedure yields 3-bromomethylbenzyl alcohol (4.0 g, 19.9 mmol, 91% yield) as a colorless oil.

Reactivity and Applications in Drug Development

This compound is a valuable intermediate in organic synthesis due to its two reactive sites. The bromomethyl group is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or it can be converted into an ether or ester.

This dual reactivity makes it a useful scaffold in the construction of libraries of compounds for drug screening. The benzyl alcohol motif is present in a number of drug molecules.[5] Benzyl alcohol itself is used in pharmaceutical formulations as a bacteriostatic preservative and as a solvent.[6][7]

The general reactivity of the benzylic alcohol and bromide functionalities allows for their use in creating diverse molecular architectures, a key aspect of modern drug discovery.

Visualizations

The following diagrams illustrate the synthesis workflow and a general reaction pathway for this compound.

Caption: Synthesis workflow for this compound.

Caption: General reactivity of this compound.

References

- 1. This compound | C8H9BrO | CID 19032333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 82072-22-8 [chemicalbook.com]

- 3. 3-(Bromomethyl)benzyl alcohol,82072-22-8-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]

- 4. This compound CAS#: 82072-22-8 [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. What is Benzyl Alcohol used for? [synapse.patsnap.com]

Spectral Data Analysis of (3-(Bromomethyl)phenyl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for (3-(Bromomethyl)phenyl)methanol, a key intermediate in various synthetic applications, including drug discovery. The following sections detail the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Synonyms: 3-Hydroxymethylbenzyl bromide

-

Molecular Formula: C₈H₉BrO[1]

-

Molecular Weight: 201.06 g/mol [1]

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound based on established principles and analysis of structurally related compounds.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.30 - 7.40 | Multiplet | 4H | Aromatic protons (Ar-H) |

| ~4.68 | Singlet | 2H | Methylene protons (-CH₂OH) |

| ~4.50 | Singlet | 2H | Methylene protons (-CH₂Br) |

| ~1.98 | Singlet | 1H | Hydroxyl proton (-OH) |

Note: The chemical shift of the hydroxyl proton can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~141.5 | Aromatic Carbon (C-CH₂OH) |

| ~138.0 | Aromatic Carbon (C-CH₂Br) |

| ~129.0 | Aromatic Carbon (CH) |

| ~128.5 | Aromatic Carbon (CH) |

| ~127.0 | Aromatic Carbon (CH) |

| ~126.5 | Aromatic Carbon (CH) |

| ~64.0 | Methylene Carbon (-CH₂OH) |

| ~33.0 | Methylene Carbon (-CH₂Br) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad, Strong | O-H stretch (alcohol)[3] |

| 3100 - 3000 | Medium | C-H stretch (aromatic)[4] |

| 3000 - 2850 | Medium | C-H stretch (aliphatic)[4] |

| 1600, 1475 | Medium to Weak | C=C stretch (aromatic ring) |

| 1250 - 1000 | Strong | C-O stretch (alcohol)[3] |

| 690 - 515 | Medium | C-Br stretch[5] |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Abundance | Assignment |

| 200/202 | ~1:1 | [M]⁺ (Molecular ion peak with bromine isotopes ⁷⁹Br and ⁸¹Br) |

| 182/184 | Variable | [M-H₂O]⁺ |

| 121 | Variable | [M-Br]⁺ |

| 107 | Variable | [C₇H₇O]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

NMR Spectroscopy

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

The solvent peak (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm) can be used as an internal reference.

-

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

-

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) for ESI, or introduce it directly for EI.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode.

Data Interpretation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the described spectral data.

Caption: Logical workflow for spectral data analysis.

References

- 1. This compound | C8H9BrO | CID 19032333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 82072-22-8 [chemicalbook.com]

- 3. CH3OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Phenylmethanol [applets.kcvs.ca]

- 5. orgchemboulder.com [orgchemboulder.com]

A Technical Guide to (3-(Bromomethyl)phenyl)methanol for Researchers and Drug Development Professionals

An In-depth Review of the Commercial Availability, Synthesis, and Applications of a Versatile Benzyl Bromide Building Block

Introduction

(3-(Bromomethyl)phenyl)methanol, a substituted benzyl bromide, is a versatile bifunctional organic building block of significant interest to researchers in medicinal chemistry and drug discovery. Its structure, featuring both a reactive benzylic bromide and a primary alcohol, allows for sequential and site-selective modifications, making it an attractive starting material for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the commercial availability of this compound, detailed experimental protocols for its synthesis, and a review of its applications in the development of bioactive compounds.

Commercial Availability

This compound is readily available from a range of chemical suppliers. The compound is typically offered at purities of 95% or greater. Researchers can procure this reagent in quantities ranging from grams to kilograms to suit both laboratory-scale synthesis and larger-scale development projects.

| Supplier | Purity | Available Quantities |

| AK Scientific, Inc. | ≥ 95% | 1g, 5g, 25g |

| Sigma-Aldrich | ≥ 97% | 1g, 5g, 10g, 25g |

| ChemicalBook Vendors | ||

| - Nanjing Vital Chemical Co., Ltd. | ≥ 98% | Inquire for details |

| - ShangHai YuanYe Biotechnology Co., Ltd. | ≥ 98% | Inquire for details |

| - Bide Pharmatech Ltd. | ≥ 98% | Inquire for details |

| - SynAsst Chemical | ≥ 98% | Inquire for details |

| - Shanghai YuYuan Pharmaceutical Co., Ltd. | ≥ 98% | Inquire for details |

| - Shanghai YuLue Chemical Co., Ltd. | ≥ 98% | Inquire for details |

Table 1: Commercial Availability of this compound

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. This data is essential for reaction planning and for ensuring safe handling and storage.

| Property | Value |

| CAS Number | 82072-22-8[1] |

| Molecular Formula | C₈H₉BrO[1] |

| Molecular Weight | 201.06 g/mol [1] |

| Appearance | Light yellow to yellow powder |

| Boiling Point | 286.0 ± 20.0 °C (Predicted)[2] |

| Density | 1.514 ± 0.06 g/cm³ (Predicted)[2] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon)[2] |

Table 2: Physicochemical Properties of this compound

Synthesis of this compound

A common and efficient method for the laboratory-scale synthesis of this compound involves the reduction of methyl 3-(bromomethyl)benzoate.

Experimental Protocol: Reduction of Methyl 3-(bromomethyl)benzoate

Materials:

-

Methyl 3-(bromomethyl)benzoate

-

Toluene

-

Diisobutylaluminium hydride (DIBAL-H) solution

-

1N Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 3-(bromomethyl)benzoate (1.0 equivalent) in anhydrous toluene.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add a solution of DIBAL-H (2.0 equivalents) to the stirred solution, maintaining the temperature at 0°C.

-

Continue stirring the reaction mixture at 0°C for 2 hours.

-

Monitor the reaction progress by a suitable technique, such as thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of 1N HCl solution.

-

Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction with ethyl acetate and water.

-

Collect the organic layer, dry it over anhydrous sodium sulfate, and filter.

-

Concentrate the organic phase under reduced pressure using a rotary evaporator to yield this compound as a colorless oil.

Applications in Drug Discovery and Medicinal Chemistry

The bifunctional nature of this compound makes it a valuable intermediate for the synthesis of a diverse range of compounds with potential therapeutic applications. The benzylic bromide is a potent electrophile, readily undergoing nucleophilic substitution with amines, alcohols, thiols, and other nucleophiles. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or used in esterification or etherification reactions.

While specific examples detailing the use of this compound in the synthesis of named drug candidates are not prevalent in publicly accessible literature, the utility of the closely related (bromomethyl)phenyl scaffolds is well-documented in the synthesis of various therapeutic agents, including kinase inhibitors and anticancer compounds. The strategic placement of functional groups on the phenyl ring allows for the exploration of structure-activity relationships (SAR) in drug design.

Hypothetical Application: Synthesis of a Kinase Inhibitor Scaffold

The following workflow illustrates a potential synthetic route where this compound could be utilized to generate a library of kinase inhibitor candidates. This is based on common synthetic strategies in medicinal chemistry.

In this hypothetical pathway, the benzylic bromide of this compound is first displaced by a nitrogen-containing heterocycle, a common pharmacophore in kinase inhibitors. The alcohol functionality is then oxidized to an aldehyde, which can subsequently undergo reductive amination with a diverse set of primary amines to generate a library of compounds for biological screening. This strategy allows for the systematic modification of different parts of the molecule to optimize its binding affinity and selectivity for a target kinase.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as a skin and eye irritant. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a commercially available and synthetically versatile building block with significant potential in drug discovery and medicinal chemistry. Its dual functionality provides a platform for the efficient construction of diverse molecular scaffolds. While direct incorporation into marketed drugs is not widely documented, its utility as a reactive intermediate for the synthesis of bioactive compounds, such as kinase inhibitors, is evident from established synthetic methodologies in the field. This guide provides researchers and drug development professionals with the essential information needed to effectively source, synthesize, and utilize this valuable chemical reagent in their research endeavors.

References

Safety and Handling of 3-(Bromomethyl)benzyl alcohol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 3-(Bromomethyl)benzyl alcohol (CAS No: 82072-22-8), a versatile reagent in organic synthesis. Due to its hazardous properties, a thorough understanding of its safe handling, storage, and emergency procedures is crucial for all personnel working with this compound. This document outlines its physicochemical properties, potential hazards, necessary personal protective equipment, and detailed protocols for safe use and emergency response.

Physicochemical and Toxicological Properties

A summary of the key physicochemical and toxicological data for 3-(Bromomethyl)benzyl alcohol is presented in Table 1. It is important to note that while data for the specific target compound is provided where available, some toxicological data is extrapolated from the closely related and well-studied compound, benzyl alcohol, due to the limited public data on 3-(Bromomethyl)benzyl alcohol.

Table 1: Physicochemical and Toxicological Properties of 3-(Bromomethyl)benzyl alcohol

| Property | Value | Source(s) |

| Molecular Formula | C8H9BrO | [1] |

| Molecular Weight | 201.06 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 165 °C at 16 mmHg | |

| Melting Point | 18-21 °C | [2] |

| Density | 1.56 - 1.587 g/mL at 25 °C | [2] |

| Flash Point | 96 °C (for 3-Bromobenzyl alcohol) | [2] |

| Refractive Index | 1.584 - 1.5915 (at 20 °C) | [2] |

| Acute Oral Toxicity (LD50) | No data available for 3-(Bromomethyl)benzyl alcohol. For Benzyl alcohol: 1250 mg/kg (rat, oral) | [3] |

Hazard Identification and Signaling Pathways of Toxicity

3-(Bromomethyl)benzyl alcohol is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[4] Exposure can cause skin irritation, serious eye damage, and may be harmful if swallowed or inhaled.[4]

While specific signaling pathways for the toxicity of 3-(Bromomethyl)benzyl alcohol are not well-documented, the irritant and corrosive effects are likely due to its reactivity, particularly the bromomethyl group, which can alkylate biological macromolecules. The toxicity of its parent compound, benzyl alcohol, can lead to central nervous system depression, headache, dizziness, and in high concentrations, respiratory failure.[5]

Experimental Protocols for Safe Handling and Emergencies

Adherence to strict experimental protocols is paramount when working with 3-(Bromomethyl)benzyl alcohol. The following sections provide detailed methodologies for personal protection, spill cleanup, and first aid.

Personal Protective Equipment (PPE) Selection Protocol

The selection of appropriate PPE is the first line of defense against exposure. This protocol, based on guidelines from NIOSH and other safety authorities, outlines the steps for selecting adequate protection.[6][7]

Methodology:

-

Hazard Assessment: Before handling the chemical, consult the Safety Data Sheet (SDS) to understand the specific hazards, including skin and eye irritation, and potential for inhalation of vapors.[8]

-

Glove Selection:

-

Choose chemically resistant gloves. Materials such as neoprene and nitrile generally offer good resistance to a range of organic chemicals.[9]

-

For incidental contact, disposable nitrile gloves are acceptable but should be changed immediately upon contamination.[8]

-

For extended contact or immersion, heavier-duty gloves are required. Norfoil gloves are recommended for highly toxic materials.[8]

-

Always inspect gloves for tears, punctures, or signs of degradation before use.[8]

-

-

Eye and Face Protection:

-

Respiratory Protection:

-

Work in a well-ventilated area, preferably within a chemical fume hood.[10]

-

If engineering controls are insufficient to maintain exposure below acceptable limits, or during a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[11] For situations with potential for aerosol generation, a particulate filter may also be required.[11]

-

-

Protective Clothing:

Chemical Spill Cleanup Protocol

In the event of a spill, a prompt and safe response is critical to mitigate exposure and environmental contamination. This protocol is adapted from general laboratory spill cleanup procedures.[12][13][14]

Methodology:

-

Immediate Response:

-

Containment and Cleanup (for minor spills):

-

Don the appropriate PPE as outlined in the protocol above.

-

Contain the spill by surrounding the area with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[15]

-

Apply the absorbent material over the spill, working from the outside in to prevent spreading.[13]

-

Once the liquid is fully absorbed, use non-sparking tools to carefully collect the material into a designated, labeled hazardous waste container.[13]

-

-

Decontamination:

-

Wipe the spill area with a cloth or paper towels dampened with a suitable solvent (e.g., ethanol), followed by soap and water.[13]

-

Place all contaminated cleaning materials into the hazardous waste container.

-

-

Waste Disposal:

-

Seal and label the hazardous waste container according to institutional and local regulations.[13]

-

Arrange for pickup by the institution's environmental health and safety department.

-

First Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure.

Methodology:

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Handling and Storage

Proper handling and storage procedures are essential to prevent accidents and maintain the chemical's integrity.

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[10] Avoid contact with skin, eyes, and clothing.[10] Do not breathe vapors or mist.[10] Wash hands thoroughly after handling.[10]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[16] Store away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[10] The recommended storage temperature is 2-8°C.[17]

Stability and Reactivity

3-(Bromomethyl)benzyl alcohol is stable under recommended storage conditions. However, it is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[10] Hazardous decomposition products formed under fire conditions include carbon oxides and hydrogen bromide gas.[18]

Firefighting Measures

In case of a fire involving 3-(Bromomethyl)benzyl alcohol, use appropriate extinguishing media and personal protective equipment.

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: The material is combustible and may form explosive vapor-air mixtures upon heating.[19] Combustion can produce toxic gases.[20]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.

Disposal Considerations

Dispose of 3-(Bromomethyl)benzyl alcohol and any contaminated materials as hazardous waste in accordance with all applicable local, state, and federal regulations. Do not dispose of down the drain or into the environment.

This guide is intended to provide comprehensive safety information for trained professionals. Always consult the most recent Safety Data Sheet (SDS) for 3-(Bromomethyl)benzyl alcohol before use and adhere to all institutional safety protocols.

References

- 1. (3-(Bromomethyl)phenyl)methanol | C8H9BrO | CID 19032333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Bromobenzyl alcohol [nanfangchem.com]

- 3. Benzyl alcohol - Wikipedia [en.wikipedia.org]

- 4. fishersci.com [fishersci.com]

- 5. multimedia.3m.com [multimedia.3m.com]

- 6. PPE for Hazardous Materials Incidents: A Selection Guide (84-114) | NIOSH | CDC [cdc.gov]

- 7. CCOHS: Chemical Protective Clothing - Glove Selection [ccohs.ca]

- 8. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]

- 9. nmsafety.com [nmsafety.com]

- 10. synquestlabs.com [synquestlabs.com]

- 11. ehs.umich.edu [ehs.umich.edu]

- 12. wku.edu [wku.edu]

- 13. ehs.utk.edu [ehs.utk.edu]

- 14. acs.org [acs.org]

- 15. jk-sci.com [jk-sci.com]

- 16. capotchem.cn [capotchem.cn]

- 17. 3-(Bromomethyl)benzyl alcohol,82072-22-8-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]

- 18. fishersci.com [fishersci.com]

- 19. BENZYL ALCOHOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 20. ICSC 0833 - BENZYL ALCOHOL [chemicalsafety.ilo.org]

Storage conditions for (3-(Bromomethyl)phenyl)methanol

An In-depth Technical Guide to the Storage of (3-(Bromomethyl)phenyl)methanol

For professionals in research, chemical synthesis, and drug development, the proper storage and handling of reagents are paramount to ensure experimental reproducibility, safety, and the integrity of starting materials. This guide provides a detailed overview of the recommended storage conditions for this compound (CAS No. 82072-22-8), a bifunctional organic compound used in various synthetic applications.

Core Storage Recommendations

This compound is a compound that requires specific storage conditions to maintain its chemical stability. The primary recommendations derived from supplier safety data sheets and chemical databases emphasize control over temperature and atmospheric conditions. It is typically supplied as a light yellow to yellow powder.[1][2]

The consensus for optimal storage is refrigeration under an inert atmosphere.[1][2][3] The compound should be stored in a tightly sealed container to prevent contact with air and moisture.[4] General best practices also include storing the material in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[4]

Quantitative Storage Parameters

The following table summarizes the quantitative data available for the storage of this compound.

| Parameter | Recommended Condition | Source |

| Storage Temperature | 2°C to 8°C | [1][2][3] |

| Atmosphere | Inert gas (Nitrogen or Argon) | [1][2][3] |

Handling and Safety Precautions

Proper handling procedures are critical due to the hazardous nature of this compound. The compound is classified as an irritant, causing skin and serious eye irritation, and may also cause respiratory irritation.[4]

Key safety precautions include:

-

Personal Protective Equipment (PPE): Always wear protective gloves, clothing, and eye/face protection.[4]

-

Ventilation: Use only in a well-ventilated area or outdoors to avoid breathing dust, fumes, or vapors.[4]

-

Hygiene: Wash skin thoroughly after handling.[4]

-

First Aid: In case of contact with skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes.[4]

The logical workflow for handling this chemical, from receipt to disposal, is outlined in the diagram below.

Stability and Potential Degradation

-

Hydrolysis: The bromomethyl group is a benzylic halide, making it susceptible to nucleophilic substitution, particularly hydrolysis. Exposure to moisture can lead to the conversion of the bromomethyl group to a hydroxymethyl group, yielding benzene-1,3-dimethanol.

-

Oxidation: The primary alcohol functional group can be oxidized, first to an aldehyde and subsequently to a carboxylic acid, especially in the presence of atmospheric oxygen over extended periods.

These potential degradation pathways highlight the importance of storing the compound under a dry, inert atmosphere.

Recommended Experimental Protocol for Stability Assessment

To quantitatively assess the stability of this compound under specific laboratory conditions, a formal stability study is recommended. The following protocol provides a general framework for such an experiment.

Objective: To determine the degradation rate of this compound under various temperature and atmospheric conditions over time.

Materials:

-

This compound (high purity)

-

HPLC-grade solvents (e.g., acetonitrile, water)

-

Vials with PTFE-lined caps

-

Controlled environment chambers (refrigerator at 2-8°C, room temperature incubator, etc.)

-

Inert gas source (Nitrogen or Argon)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis).

Methodology:

-

Sample Preparation:

-

Aliquot equal amounts of this compound into several sets of vials.

-

Create distinct storage condition groups:

-

Group A (Control): 2-8°C, under inert gas, protected from light.

-

Group B: Room temperature (~25°C), under inert gas.

-

Group C: Room temperature (~25°C), exposed to air.

-

Group D (Optional): Accelerated condition (e.g., 40°C), under inert gas.

-

-

-

Time Points:

-

Establish a sampling schedule. Suggested time points: T=0 (initial analysis), 1 week, 1 month, 3 months, 6 months.

-

-

Analytical Method:

-

Develop and validate an HPLC method capable of separating the parent compound from potential degradants. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile is a common starting point.

-

At each time point, remove one vial from each storage group.

-

Prepare a solution of known concentration in a suitable solvent.

-

Inject the solution into the HPLC system and record the chromatogram.

-

-

Data Analysis:

-

Quantify the peak area of the parent compound at each time point.

-

Calculate the percentage of the remaining parent compound relative to the T=0 sample.

-

Plot the percentage of the parent compound versus time for each storage condition to determine the stability profile.

-

Identify and, if possible, quantify any major degradation products that appear in the chromatograms.

-

References

(3-(Bromomethyl)phenyl)methanol: A Technical Guide to its Synthesis, History, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-(Bromomethyl)phenyl)methanol, a bifunctional aromatic compound, serves as a crucial building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its unique structure, featuring both a reactive bromomethyl group and a nucleophilic hydroxymethyl group, allows for its versatile use as a linker and an intermediate in the construction of novel drug candidates. This technical guide provides a comprehensive overview of the discovery, synthesis, history, and applications of this compound, with a focus on its role in medicinal chemistry and drug development. Detailed experimental protocols, quantitative data, and graphical representations of its synthetic utility are presented to offer a practical resource for researchers in the field.

Introduction

In the landscape of modern drug discovery, the rational design and efficient synthesis of novel molecular entities are paramount. The strategic use of versatile building blocks that can introduce specific structural motifs and functionalities is a cornerstone of this process. This compound (also known as 3-(hydroxymethyl)benzyl bromide) has emerged as a valuable reagent in this context. Its 1,3-disubstituted benzene ring provides a rigid scaffold, while the orthogonal reactivity of the benzylic bromide and benzylic alcohol moieties allows for sequential and controlled chemical transformations. This guide will delve into the technical details of this important synthetic intermediate.

Discovery and History

The precise date and the specific research group that first synthesized this compound are not readily apparent in a singular, seminal publication. Its emergence in the chemical literature appears to be more gradual, driven by the growing need for bifunctional linkers in organic synthesis. The assignment of its CAS Registry Number, 82072-22-8, suggests its formal identification and characterization occurred in the latter half of the 20th century.

Initially, its utility was likely recognized in the broader context of substituted benzyl halides and their applications in protecting group chemistry and the synthesis of benzylic ethers and esters. Over time, its potential as a versatile intermediate in the construction of more complex molecules, particularly for pharmaceutical applications, became more evident. Today, it is a commercially available reagent, widely used by contract research organizations (CROs) and pharmaceutical companies in the synthesis of compound libraries for high-throughput screening and in the development of lead candidates.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is provided in the table below. These values are essential for its handling, reaction setup, and purification.

| Property | Value | Reference |

| Molecular Formula | C₈H₉BrO | [1] |

| Molecular Weight | 201.06 g/mol | [1] |

| CAS Number | 82072-22-8 | [1][2] |

| Appearance | Light yellow to yellow powder | [2] |

| Boiling Point | 286.0 ± 20.0 °C (Predicted) | [2] |

| Density | 1.514 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 14.23 ± 0.10 (Predicted) | [2] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [2] |

Synthesis and Experimental Protocols

The most commonly cited and efficient method for the preparation of this compound is the reduction of methyl 3-(bromomethyl)benzoate.

Synthesis via Reduction of Methyl 3-(bromomethyl)benzoate

This protocol involves the selective reduction of the ester functionality of methyl 3-(bromomethyl)benzoate using a hydride reducing agent, typically diisobutylaluminium hydride (DIBAL-H).[2][3]

Experimental Protocol:

-

Reaction Setup: A solution of methyl 3-(bromomethyl)benzoate (1.0 eq) in anhydrous toluene is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: The stirred solution is cooled to 0 °C using an ice bath.

-

Addition of Reducing Agent: Diisobutylaluminium hydride (DIBAL-H) (2.0 eq) is added slowly to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction Monitoring: The reaction is stirred at 0 °C for approximately 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a 1N hydrochloric acid solution.

-

Extraction: The mixture is transferred to a separatory funnel and extracted with ethyl acetate. The organic layer is collected.

-

Washing: The organic layer is washed sequentially with water and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield this compound as a colorless oil.[3]

Quantitative Data:

| Reactant | Molar Eq. | Yield (%) |

| Methyl 3-(bromomethyl)benzoate | 1.0 | 91 |

| Diisobutylaluminium hydride (DIBAL-H) | 2.0 |

Table based on data from ChemicalBook.[3]

Logical Workflow for Synthesis:

Role in Drug Development and Medicinal Chemistry

The utility of this compound in drug development stems from its bifunctional nature, allowing it to act as a versatile linker or scaffold. The bromomethyl group is an excellent electrophile for substitution reactions, readily reacting with nucleophiles such as amines, phenols, and thiols. The hydroxymethyl group can be used for ester or ether formation, or it can be oxidized to an aldehyde or carboxylic acid for further functionalization.

This dual reactivity enables the connection of two different molecular fragments, a common strategy in the design of:

-

Linkers for Antibody-Drug Conjugates (ADCs): While no specific marketed ADC currently discloses the use of this exact linker, its properties are well-suited for this application. The hydroxymethyl group could be attached to the drug payload, while the bromomethyl group could react with a functionality on the antibody or a component of a more complex linker system.

-

PROTACs (Proteolysis Targeting Chimeras): The ability to connect a target-binding ligand and an E3 ligase-binding ligand is the core principle of PROTACs. This compound provides a rigid aromatic spacer that can be functionalized at both ends to create effective PROTAC molecules.

-

Fragment-Based Drug Discovery (FBDD): In FBDD, small molecular fragments that bind to a biological target are identified and then linked together to create more potent lead compounds. This compound can serve as a core fragment or a linker to connect other fragments.

Signaling Pathway Interaction (Hypothetical):

While there is no direct evidence of this compound itself modulating a specific signaling pathway, its role as a synthetic intermediate means it is a component of larger molecules designed to interact with various biological targets. For instance, a drug molecule synthesized using this linker might inhibit a particular kinase in a cancer-related signaling pathway or block a receptor involved in inflammation. The nature of the final molecule dictates the biological effect.

Logical Relationship in Drug Design:

Conclusion

This compound is a valuable and versatile building block in modern organic and medicinal chemistry. Its straightforward synthesis and orthogonal reactivity make it an attractive intermediate for the construction of complex molecular architectures. While its specific historical discovery remains to be precisely pinpointed, its contemporary importance in the toolkit of drug development professionals is undeniable. This guide has provided a detailed overview of its synthesis, properties, and applications, offering a foundation for its effective utilization in the ongoing quest for novel and improved therapeutics.

References

Methodological & Application

Synthesis of (3-(Bromomethyl)phenyl)methanol from methyl 3-bromomethylbenzoate

Application Notes and Protocols: Synthesis of (3-(Bromomethyl)phenyl)methanol

Abstract

This document provides a detailed protocol for the synthesis of this compound via the reduction of methyl 3-bromomethylbenzoate. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and bioactive molecules. The presented protocol offers a robust and efficient method for researchers in drug development and organic synthesis.

Introduction

This compound is a valuable building block in organic synthesis, serving as a precursor for a wide range of compounds with potential therapeutic applications. The synthesis of this alcohol is typically achieved through the reduction of the corresponding ester, methyl 3-bromomethylbenzoate. The choice of reducing agent is critical to selectively reduce the ester functionality without affecting the benzylic bromide. This protocol details a reliable method for this selective reduction.

Reaction Scheme

The overall reaction involves the reduction of the ester group of methyl 3-bromomethylbenzoate to a primary alcohol, yielding this compound.

Scheme 1: Reduction of Methyl 3-bromomethylbenzoate

Physicochemical Data

A summary of the physical and chemical properties of the starting material and the final product is provided in the table below for easy reference.

| Compound Name | Methyl 3-(bromomethyl)benzoate | This compound |

| CAS Number | 1129-28-8[1] | 82072-22-8[2][3] |

| Molecular Formula | C₉H₉BrO₂[1][4] | C₈H₉BrO[5] |

| Molecular Weight | 229.07 g/mol [1][4] | 201.06 g/mol [5] |

| Appearance | White to pale cream crystals or powder[6] or a yellowish oil[7][8]. | Light yellow to yellow powder[9] or a colorless oil[2]. |

| Melting Point | 41-47 °C[1][7] | Not available |

| Boiling Point | 112-114 °C at 3 mmHg[1][7] | 286.0 ± 20.0 °C (Predicted)[3][9] |

| Storage Conditions | 2-8°C[1] | Inert atmosphere, 2-8°C[3] |

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Detailed Experimental Protocol